Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene
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Overview
Description
Tricyclo[104004,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene is a complex polycyclic hydrocarbon This compound is characterized by its unique tricyclic structure, which includes multiple fused rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps may involve dehydrogenation and cyclization to introduce the double bonds and complete the structure .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in organic synthesis techniques and catalysis may facilitate its large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, halogenated compounds, and other functionalized derivatives .
Scientific Research Applications
Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism by which Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene exerts its effects depends on its specific application:
Chemical Reactions: The compound’s reactivity is influenced by the electron density and strain within its tricyclic structure, which affects how it interacts with reagents.
Biological Activity: Its derivatives may interact with biological targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: Another member of the cyclophane family with a similar tricyclic structure but different ring fusion and double bond arrangement.
Cyclobis(benzene-1,4-dimethylene): A related compound with a simpler structure, used in similar research applications.
Uniqueness
Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene is unique due to its specific tricyclic framework and the arrangement of double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of ring strain and electronic interactions in polycyclic systems .
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWCQNHAMVTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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